5-(t-Butyl)-2-chloro-3-iodobenZaldehyde
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Overview
Description
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group, a chlorine atom, an iodine atom, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 5-(Tert-butyl)-2-chlorobenzaldehyde using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where 5-(Tert-butyl)-2-chlorobenzaldehyde is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate
Industrial Production Methods
Industrial production of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, solvents, and catalysts is critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzoic acid.
Reduction: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzyl alcohol.
Scientific Research Applications
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-2-chlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-(Tert-butyl)-2-iodobenzaldehyde:
2-Chloro-3-iodobenzaldehyde: Lacks the tert-butyl group, influencing its steric and electronic properties.
Uniqueness
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the bulky tert-butyl group. This combination of substituents imparts distinct reactivity and steric effects, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C11H12ClIO |
---|---|
Molecular Weight |
322.57 g/mol |
IUPAC Name |
5-tert-butyl-2-chloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C11H12ClIO/c1-11(2,3)8-4-7(6-14)10(12)9(13)5-8/h4-6H,1-3H3 |
InChI Key |
FRXKXPVILPOWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)Cl)C=O |
Origin of Product |
United States |
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